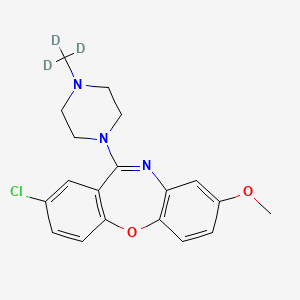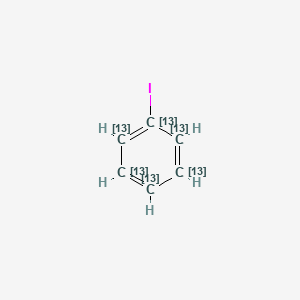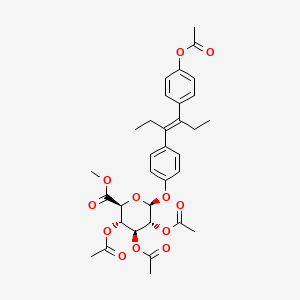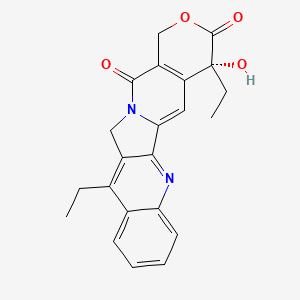
(R)-7-Ethyl Camptothecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-7-Ethyl Camptothecin” is a derivative of camptothecin . Camptothecin is a potent antitumor drug and “®-7-Ethyl Camptothecin” shares similar properties. The chemical name for this compound is (4R)-4-Ethyl-4-hydroxy-1H-pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione .
Synthesis Analysis
The synthesis of camptothecin and its derivatives involves complex organic chemistry . The synthesis starts from diethyl oxalate and uses straightforward carbonyl chemistry to generate the pyridone ring system .Molecular Structure Analysis
The molecular structure of “®-7-Ethyl Camptothecin” has been elucidated using mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .Chemical Reactions Analysis
Camptothecin and its derivatives interact with various substances in different ways . For instance, camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparticles have been studied .Physical And Chemical Properties Analysis
Camptothecin has a lambda max at 225 nm and a calibration curve found to be linear over the concentration range from 2 to 70 μg/ml . The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0524 μg/ml and 0.1614 μg/ml, respectively .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
®-7-Ethyl Camptothecin is primarily known for its potent anti-cancer properties. It functions by inhibiting the DNA enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to DNA damage in cancer cells, thereby preventing their proliferation. Clinical derivatives like topotecan and irinotecan are already in use for treating various cancers .
Drug Delivery Systems
Recent advancements have focused on improving the solubility and delivery of camptothecin derivatives. Nanomedicine approaches are being explored to enhance delivery to cancer cells, with ®-7-Ethyl Camptothecin potentially being incorporated into these systems for targeted therapy .
Chemical Derivative Research
The development of new chemical derivatives of camptothecin, such as 10-hydroxycamptothecin, aims to improve clinical outcomes by reducing side effects and increasing efficacy. ®-7-Ethyl Camptothecin serves as a base compound for creating these derivatives .
Wirkmechanismus
Mode of Action
®-7-Ethyl Camptothecin interacts with its target, TOP1, by stabilizing the covalent binding of TOP1 to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, which can produce potentially lethal double-strand DNA breaks . The compound essentially turns TOP1 into an intracellular poison, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by ®-7-Ethyl Camptothecin involve the 2 C -methyl- d -erythritol 4-phosphate pathway and the shikimate pathway . These pathways are involved in the biosynthesis of the monoterpene-secologanin moiety and the quinoline moiety from tryptophan, respectively . The compound’s action on these pathways leads to the formation of potentially lethal double-strand DNA breaks, resulting in apoptosis .
Pharmacokinetics
Studies on camptothecin, a related compound, suggest that it has a prolonged plasma half-life and enhanced distribution to tumor tissue when compared to camptothecin alone . The plasma concentrations and the area under the curve for polymer-bound camptothecin are approximately 100-fold higher than those of unconjugated camptothecin or camptothecin alone .
Result of Action
The result of ®-7-Ethyl Camptothecin’s action is the induction of apoptosis, or programmed cell death . This is achieved through the formation of potentially lethal double-strand DNA breaks, which are a result of the compound’s interaction with TOP1 . This leads to the prevention of cancer cells from dividing and multiplying, ultimately leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-7-Ethyl Camptothecin. For instance, light irradiance has been found to have a negative effect on camptothecin production . Additionally, various environmental and genetic factors, including abiotic and biotic stresses, can regulate the biosynthesis of plant specialized metabolites . Understanding these factors can provide valuable insights into optimizing the production and efficacy of ®-7-Ethyl Camptothecin.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652572 |
Source


|
| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217633-65-2 |
Source


|
| Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


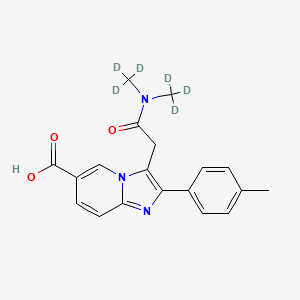



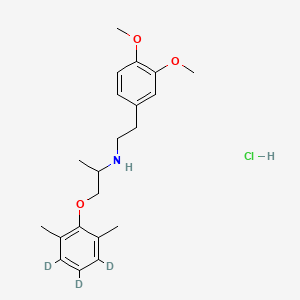
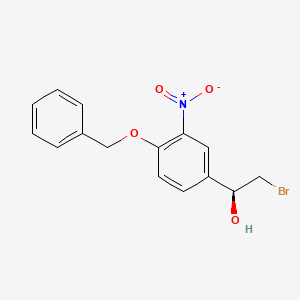
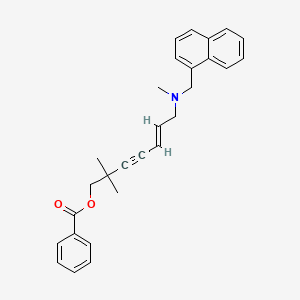
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

